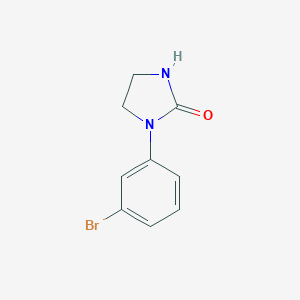

1-(3-ブロモフェニル)イミダゾリジン-2-オン

概要

説明

Synthesis Analysis

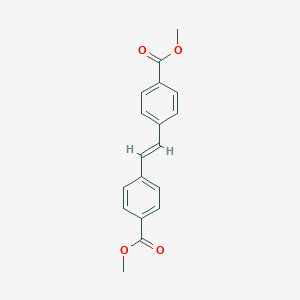

The synthesis of imidazolidin-2-ones, including derivatives similar to "1-(3-Bromophenyl)imidazolidin-2-one," can be achieved through various methods. A notable approach is the use of Pd-catalyzed carboamination reactions starting from N-allylureas, which are converted to imidazolidin-2-one products upon treatment with aryl bromides under catalytic conditions (Fritz, Wolfe, & Nakhla, 2006). This method allows for the generation of two bonds and up to two stereocenters, demonstrating a versatile route for the synthesis of substituted imidazolidin-2-ones.

Molecular Structure Analysis

The molecular structure of "1-(3-Bromophenyl)imidazolidin-2-one" and related compounds can be elucidated using various analytical techniques, including NMR, X-ray crystallography, and mass spectrometry. These methods provide detailed information on the compound's molecular framework, helping to understand its chemical behavior. For instance, X-ray diffraction studies have been used to determine the crystal structures of similar compounds, revealing the spatial arrangement of atoms within the molecule and the presence of intermolecular hydrogen bonds (Cyrański et al., 2001).

Chemical Reactions and Properties

Imidazolidin-2-ones undergo various chemical reactions that modify their structure and properties. For example, they can participate in Pd-catalyzed alkene carboamination reactions, leading to the formation of new C-C and C-N bonds and the introduction of stereocenters (Fritz & Wolfe, 2008). These reactions expand the utility of imidazolidin-2-ones in synthetic chemistry, enabling the creation of diverse molecular architectures.

科学的研究の応用

医薬品合成

1-(3-ブロモフェニル)イミダゾリジン-2-オンは、さまざまな医薬品化合物の合成における重要な中間体として役立ちます。その構造は、潜在的な治療効果を持つ分子の構築において重要な役割を果たします。 例えば、エンテロウイルスなどの病原体に対する抗ウイルス活性を示すアナログを合成するために使用できます .

触媒研究

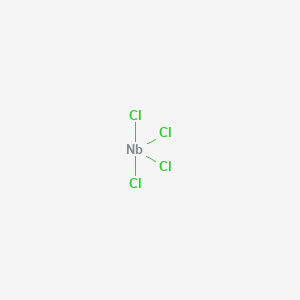

この化合物は、触媒研究においても重要です。医薬品化学において貴重な足場であるイミダゾリジン-2-オンの合成のための新しい触媒方法の開発に関与しています。 研究者は、化学反応の効率を高めるために、金属触媒および有機触媒におけるその役割を探求しています .

キラル補助剤の開発

1-(3-ブロモフェニル)イミダゾリジン-2-オンは、キラル補助剤として不斉合成の分野で使用されています。 これは、特定の目的の活性を持つ薬物を生成するために不可欠な、エナンチオマー的に純粋な化合物の合成中にキラリティを誘導するのに役立ちます .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

将来の方向性

The synthesis of imidazolidin-2-ones and their analogues has been a subject of continuous research efforts due to their omnipresence in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Future directions may involve the development of more sustainable and efficient protocols for the synthesis of these heterocycles .

作用機序

Mode of Action

It’s known that imidazolidin-2-ones and their analogues are structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . The specific interactions of 1-(3-Bromophenyl)imidazolidin-2-one with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Imidazolidin-2-ones are known to be involved in various synthetic routes and have been explored for the development of sustainable and more efficient protocols for the synthesis of heterocycles .

Pharmacokinetics

It’s known that the compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 2.01 (iLOGP), indicating a balance between hydrophilicity and lipophilicity that could influence its bioavailability .

特性

IUPAC Name |

1-(3-bromophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUYVOVMNCGEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594734 | |

| Record name | 1-(3-Bromophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14088-96-1 | |

| Record name | 1-(3-Bromophenyl)-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14088-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。